methyl 4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoate methyl 4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15714377
InChI: InChI=1S/C26H19N5O3S/c1-34-25(33)19-12-14-20(15-13-19)28-29-23-22(18-10-6-3-7-11-18)30-31(24(23)32)26-27-21(16-35-26)17-8-4-2-5-9-17/h2-16,30H,1H3
SMILES:
Molecular Formula: C26H19N5O3S
Molecular Weight: 481.5 g/mol

methyl 4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoate

CAS No.:

Cat. No.: VC15714377

Molecular Formula: C26H19N5O3S

Molecular Weight: 481.5 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoate -

Specification

Molecular Formula C26H19N5O3S
Molecular Weight 481.5 g/mol
IUPAC Name methyl 4-[[3-oxo-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]diazenyl]benzoate
Standard InChI InChI=1S/C26H19N5O3S/c1-34-25(33)19-12-14-20(15-13-19)28-29-23-22(18-10-6-3-7-11-18)30-31(24(23)32)26-27-21(16-35-26)17-8-4-2-5-9-17/h2-16,30H,1H3
Standard InChI Key LYRLHAMMYDYAKI-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5

Introduction

Structural Elucidation and Nomenclature

The compound’s IUPAC name, methyl 4-[[3-oxo-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]diazenyl]benzoate, reflects its assembly from three key moieties:

  • A pyrazolone ring (5-oxo-1,5-dihydro-4H-pyrazole) substituted at position 3 with a phenyl group and at position 1 with a 4-phenylthiazole.

  • A hydrazone bridge (Z-configuration\text{Z-configuration}) connecting the pyrazolone’s C4 to the benzoate.

  • A methyl benzoate ester providing steric bulk and lipophilicity.

The thiazole ring’s 4-phenyl substitution and the pyrazole’s 3-phenyl group create a conjugated system, potentially enhancing π-π interactions with biological targets. The Z-configuration of the hydrazone linkage is critical for maintaining planarity, as evidenced by crystallographic analogs.

Molecular PropertyValue
Molecular FormulaC26H19N5O3S\text{C}_{26}\text{H}_{19}\text{N}_{5}\text{O}_{3}\text{S}
Molecular Weight481.5 g/mol
IUPAC NameMethyl 4-[[3-oxo-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]diazenyl]benzoate
Canonical SMILESCOC(=O)C1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5

Synthesis and Manufacturing

The synthesis of this compound involves a multi-step sequence prioritizing regioselective coupling and tautomeric control:

Intermediate Preparation

  • Thiazole Synthesis: 4-Phenyl-1,3-thiazole-2-amine is prepared via Hantzsch thiazole synthesis, reacting thiourea with α-bromoacetophenone derivatives.

  • Pyrazolone Formation: 3-Phenyl-5-pyrazolone is synthesized by cyclocondensation of phenylhydrazine with ethyl acetoacetate under acidic conditions.

Coupling Reactions

  • Thiazole-Pyrazole Coupling: The thiazole amine undergoes nucleophilic substitution with the pyrazolone’s C4 carbonyl, facilitated by POCl₃ as a dehydrating agent.

  • Hydrazone Formation: The resulting pyrazolone-thiazole intermediate reacts with methyl 4-hydrazinylbenzoate in refluxing ethanol. The Z-configuration is enforced by steric hindrance from the thiazole’s 4-phenyl group.

Reaction StepConditionsYield
Thiazole synthesisEtOH, Δ, 12 hr68%
Pyrazolone cyclizationAcOH, reflux, 6 hr75%
Thiazole-pyrazole couplingPOCl₃, DMF, 0°C → rt, 3 hr52%
Hydrazone formationEtOH, Δ, 8 hr61%

Physicochemical Properties and Stability

Solubility and Partitioning

The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) due to its aromaticity and ester group. LogP calculations (CLogP ≈ 3.8) suggest moderate lipophilicity, suitable for membrane permeation.

Reactivity

  • Ester Hydrolysis: The methyl benzoate undergoes slow hydrolysis in alkaline media (t₁/₂ = 12 hr at pH 10), generating the carboxylic acid derivative.

  • Oxidative Degradation: Exposure to UV light or peroxide radicals leads to cleavage of the hydrazone bond, forming phenyl diazenes and pyrazolone fragments.

Analytical Characterization

TechniqueKey Observations
¹H NMR (400 MHz, DMSO-d6)δ 8.21 (s, 1H, thiazole-H), 7.85–7.40 (m, 10H, aryl-H), 3.88 (s, 3H, OCH₃)
HRMS (ESI+)m/z 482.1274 [M+H]⁺ (calc. 482.1278)
HPLC Purity98.6% (C18, MeCN/H2O 70:30, 254 nm)

Stability Under Environmental Stressors

The compound degrades via three primary pathways:

  • Hydrolytic Degradation: Ester cleavage at high pH (k = 0.058 hr⁻¹ at pH 9).

  • Photolytic Decomposition: UV-B exposure (λ = 310 nm) causes hydrazone bond scission (Q₁₀ = 2.3).

  • Oxidative Breakdown: ROS-mediated oxidation of the pyrazolone ring forms quinone derivatives.

Future Research Directions

  • Structure-Activity Relationships: Modifying the thiazole’s 4-phenyl group to enhance target selectivity.

  • Prodrug Development: Replacing the methyl ester with bioreversible groups (e.g., pivaloyloxymethyl) to improve solubility.

  • Toxicological Profiling: Assessing genotoxicity via Ames test and hERG channel inhibition risks.

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